Dicyclohexyl Carbonate-d22
Description
Dicyclohexyl Carbonate-d22 (CAS: 4427-97-8) is a deuterated derivative of dicyclohexyl carbonate, a carbonate ester with the molecular formula C₁₃H₂₂O₃ and a molecular weight of 226.31 g/mol . The "-d22" designation indicates that all 22 hydrogen atoms in the cyclohexyl groups are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is critical for applications requiring enhanced stability in spectroscopic studies (e.g., NMR) or metabolic tracing . The compound is primarily used in materials science, where it acts as a co-monomer with epoxy components to synthesize elastomeric materials with tailored mechanical properties .
Properties
Molecular Formula |
C₁₃D₂₂O₃ |
|---|---|
Molecular Weight |
248.45 |
Synonyms |
Carbonic Acid Dicyclohexyl Ester-d22; Cyclohexyl Carbonate ((C6H11)2CO3)-d22_x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Dicyclohexyl Carbodiimide (DCC)
- Structure : C₁₃H₂₂N₂
- CAS : 538-75-0 .
- Applications : DCC is widely used in peptide synthesis to activate carboxylic acids for amide bond formation via its carbodiimide functional group. Unlike Dicyclohexyl Carbonate-d22, which serves a structural role, DCC is a reagent that facilitates chemical reactions .
- Key Differences :
Dicyclohexyl Phthalate (DCHP)
- Structure : C₂₀H₂₆O₄
- CAS : 84-61-7 .
- Applications : DCHP is a plasticizer used to increase the flexibility of plastics. It is structurally distinct due to its phthalate ester group compared to the carbonate group in this compound.
- This compound lacks such documented risks. Thermal Stability: DCHP degrades at high temperatures, while this compound is thermally stable, making it suitable for high-temperature elastomer synthesis .
Diphenyl Carbonate
- Structure : C₁₃H₁₀O₃
- CAS : 102-09-0 .
- Applications : A precursor in polycarbonate production and a solvent in organic synthesis.
- Key Differences: Reactivity: Diphenyl carbonate undergoes transesterification reactions readily, unlike this compound, which requires epoxy co-monomers for polymerization . Steric Effects: The cyclohexyl groups in this compound introduce greater steric hindrance, slowing reaction kinetics compared to the less bulky phenyl groups in diphenyl carbonate .
Dicyclohexylamine
- Structure : C₁₂H₂₃N
- CAS : 101-83-7 .
- Applications : A base or nucleophile in pharmaceutical and agrochemical synthesis.
- Key Differences :
Comparative Data Table
Q & A
Q. How should researchers synthesize and characterize Dicyclohexyl Carbonate-d₂₂ to ensure reproducibility?
- Methodological Answer : Synthesis should follow deuterium-incorporation protocols, such as acid-catalyzed esterification using deuterated cyclohexanol (C₆D₁₁OH) and phosgene derivatives. Characterization requires:
- NMR Spectroscopy : Confirm deuterium incorporation via absence of proton signals in -NMR and distinct -NMR shifts due to isotopic effects .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+Na]⁺) and isotopic distribution patterns consistent with 22 deuterium atoms .
- Purity Analysis : Use HPLC with UV/RI detection and compare retention times against non-deuterated analogs.
- Reporting Standards : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthetic steps and spectral data in supporting information .
Q. What safety protocols are critical when handling Dicyclohexyl Carbonate-d₂₂ in laboratory settings?
- Methodological Answer :
- Hazard Assessment : While specific toxicity data for Dicyclohexyl Carbonate-d₂₂ is limited, analog compounds (e.g., peroxydicarbonates) suggest flammability and reactivity hazards. Consult SDS for structurally similar compounds (e.g., Dicyclohexyl peroxydicarbonate ).
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. How can isotopic labeling (deuterium) in Dicyclohexyl Carbonate-d₂₂ be leveraged to study reaction mechanisms?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds in nucleophilic acyl substitution reactions. Use GC-MS or LC-MS to track isotopic labeling in products .
- Computational Modeling : Pair experimental KIE data with DFT calculations to map transition states and validate mechanistic pathways (e.g., B3LYP/6-31G* level) .
Q. What strategies resolve contradictions between experimental data and computational predictions for Dicyclohexyl Carbonate-d₂₂ reactivity?
- Methodological Answer :
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized concentrations).
- Error Analysis : Assess computational parameters (e.g., basis set selection, solvent effects) using tools like Gaussian or ORCA .
- Peer Review : Collaborate with computational chemists to refine models and identify overlooked variables (e.g., solvent interactions) .
Q. How can researchers design experiments to quantify the stability of Dicyclohexyl Carbonate-d₂₂ under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use HPLC to monitor degradation products (e.g., cyclohexanol-d₁₁) at elevated temperatures (40–80°C) and pH ranges (2–12).
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Data Analysis and Reporting
Q. What analytical techniques are optimal for distinguishing Dicyclohexyl Carbonate-d₂₂ from its non-deuterated analog in complex mixtures?
- Methodological Answer :
- Isotopic Ratio Mass Spectrometry (IRMS) : Measure ratios with <0.1% precision.
- 2D-NMR (HSQC/HMBC) : Resolve deuterium-induced shifts in -correlated spectra .
Q. How should researchers document synthetic procedures and spectral data to meet journal reproducibility standards?
- Methodological Answer :
- Supporting Information : Include step-by-step synthetic protocols, raw NMR/MS spectra, and purity data (HPLC chromatograms) as supplementary files .
- Data Deposition : Upload spectral datasets to repositories like ChemSpider or Zenodo for public access .
Tables for Reference
| Characterization Parameter | Expected Data for Dicyclohexyl Carbonate-d₂₂ |
|---|---|
| -NMR (CDCl₃) | No proton signals (fully deuterated) |
| -NMR (CDCl₃) | δ ~153 ppm (carbonate C=O), δ ~25–35 ppm (C-D) |
| HRMS (ESI+) | [M+Na]⁺ = Calculated: 348.28; Observed: 348.28 ±0.01 |
| HPLC Retention Time | 12.3 min (C18 column, 70% MeOH/H₂O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
